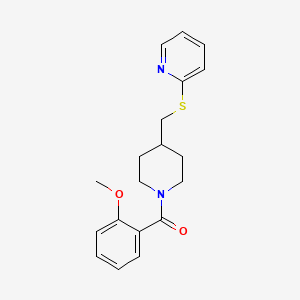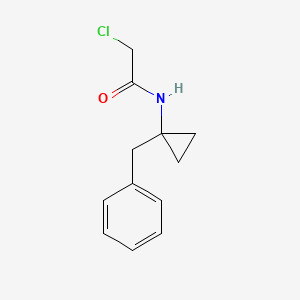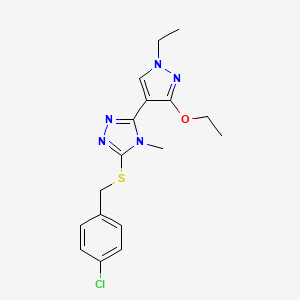![molecular formula C8H13N3O2S B2506463 2-[(4-tert-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid CAS No. 200815-93-6](/img/structure/B2506463.png)
2-[(4-tert-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-[(4-tert-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid is a derivative of 1,2,4-triazole, a heterocyclic compound featuring a five-membered ring of two carbon atoms and three nitrogen atoms. The specific structure of this compound includes a tert-butyl group attached to the triazole ring, which is further linked via a sulfanyl group to an acetic acid moiety.
Synthesis Analysis
The synthesis of related triazole derivatives has been explored in the literature. For instance, the amine exchange reactions of triazine derivatives with amino acids have been reported, leading to the formation of various triazin-3-ium-1(2H)-yl acetate compounds . Additionally, the synthesis of 1-acyl-4-substituted thiosemicarbazide derivatives from hydrazides of 4-(4-halogenophenyl)-4H-1,2,4-triazol-3-yl-sulfanyl acetic acid has been described, which involves the reaction with isothiocyanate and subsequent cyclization . These studies provide insight into the potential synthetic routes that could be adapted for the synthesis of 2-[(4-tert-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid.
Molecular Structure Analysis
The molecular structure of triazole derivatives is characterized by the presence of a triazole ring, which can be functionalized with various substituents. The tert-butyl group is a bulky substituent that can influence the steric properties of the molecule. The sulfanyl group (-S-) acts as a linker between the triazole ring and the acetic acid moiety, potentially affecting the electronic properties of the compound.
Chemical Reactions Analysis
Triazole derivatives are known to participate in various chemical reactions. The amine exchange reaction is one such example, where triazine derivatives react with amino acids to form new compounds . The cyclization reactions of thiosemicarbazide derivatives to form compounds with two triazole rings connected by a methylenesulfanyl group have also been documented . These reactions highlight the reactivity of the triazole ring and its potential to form diverse chemical structures.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 2-[(4-tert-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid are not detailed in the provided papers, the properties of related compounds can offer some insights. For example, the solubility of triazole derivatives in various solvents, their crystallization behavior, and their stability under different conditions are important physical properties that can be inferred from similar compounds . The antimicrobial activity of some triazole derivatives has been evaluated, indicating potential biological properties of these compounds . Additionally, the photolysis of related sulphonium salts has been studied, providing information on the photochemical behavior of triazole-containing compounds .
Applications De Recherche Scientifique
Advances in Triazole Synthesis
Recent advancements in eco-friendly procedures for synthesizing 1,2,3-triazoles have been highlighted, focusing on methods that are more sustainable and efficient. These procedures employ microwave irradiation and innovative catalysts like rhizobial cyclic β-1,2 glucan, water extract of banana, biosourced cyclosophoraose, and other easily recoverable materials. These methodologies offer advantages such as reduced reaction times, simplified work-up, and enhanced yields, making them beneficial for industrial drug synthesis and other applications (de Souza et al., 2019).
Triazole Derivatives as Antibacterial Agents
The antibacterial activity of 1,2,3-triazole and 1,2,4-triazole hybrids against Staphylococcus aureus has been extensively studied. These compounds are recognized for their ability to inhibit crucial bacterial enzymes and processes, such as DNA gyrase, topoisomerase IV, and efflux pumps. Some hybrids, like 1,2,3-triazole-cephalosporin hybrid cefatrizine and 1,2,3-triazole-oxazolidinone hybrid radezolid, are already in clinical use for treating bacterial infections. The potential for dual or multiple mechanisms of action makes these hybrids particularly promising for combating antibiotic-resistant strains of bacteria (Li & Zhang, 2021).
Propriétés
IUPAC Name |
2-[(4-tert-butyl-1,2,4-triazol-3-yl)sulfanyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2S/c1-8(2,3)11-5-9-10-7(11)14-4-6(12)13/h5H,4H2,1-3H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZNXWUJWDDFHEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=NN=C1SCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-tert-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-N-[2-(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2506383.png)

![N-(4-bromo-2-methylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2506389.png)
![4-[1-(4-Chlorophenyl)-2-aziranyl]pyridine](/img/structure/B2506392.png)



![N-(2-(cyclohex-1-en-1-yl)ethyl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2506397.png)
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-chlorobenzamide](/img/structure/B2506398.png)


